5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
The compound 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-d]isoxazole-dione core. This scaffold is substituted with:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamino group, which introduces halogenated and fluorinated aromatic motifs known to enhance metabolic stability and target binding .
- A methyl group at position 2 and a phenyl ring at position 3, contributing to steric bulk and π-π stacking interactions.
The pyrrolo[3,4-d]isoxazole-dione system is a bicyclic framework combining isoxazole (an oxygen-nitrogen heterocycle) and pyrrolidine moieties. Such fused systems are frequently explored in medicinal chemistry due to their rigidity, hydrogen-bonding capacity, and resemblance to bioactive natural products .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c1-25(16-12(20)8-11(9-24-16)19(21,22)23)27-17(28)13-14(10-6-4-3-5-7-10)26(2)30-15(13)18(27)29/h3-9,13-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHRCYOLKLIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries. The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biological Activity
The compound 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, often referred to as a pyrrolo[3,4-d]isoxazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₁₃ClF₃N₄O₂
- Molecular Weight : 348.73 g/mol
- CAS Number : 263387-09-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its efficacy. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest in the G1 phase. These effects are thought to be mediated by the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
Research indicates that compounds similar to 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione exhibit antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into an antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Case Studies
Comparison with Similar Compounds
Pyrrolo[3,4-d]isoxazole-dione Derivatives
3-(2,4-Dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione ():
- 5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (): Substituents: 3-Chlorophenyl, 4-dimethylaminophenyl, and phenyl. Molecular Weight: 447.91 g/mol. Key Difference: The dimethylamino group improves solubility but reduces metabolic stability compared to the target compound’s trifluoromethylpyridinyl group .
Pyrrolo[3,2-d]isoxazole Derivatives
- 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (): Substituents: Indole and methyl groups. Biological Activity: Exhibited potent cytotoxicity against HCT-116 and PC3 cancer cells (IC₅₀ < 10 µM) . Key Difference: Positional isomerism (pyrrolo[3,2-d] vs.
Substituent Analysis
Trifluoromethylpyridinyl Group
- Ethyl 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (): Substituents: Ethyl ester and aminomethyl linker. Molecular Weight: 351.72 g/mol. Key Feature: The trifluoromethylpyridinyl group is retained, but the dihydroisoxazole core lacks the fused pyrrolidine-dione system, reducing conformational rigidity .
Chlorophenyl and Trifluoromethyl Groups
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~500 (estimated) | 3.8 | <10 (aqueous) |
| Ethyl ester analog () | 351.72 | 2.5 | >100 |
| 3-(2,4-Dichlorophenyl) () | 453.32 | 4.2 | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
